molecular formula C6H6N4O B13102474 Furo[2,3-D]pyrimidine-2,4-diamine CAS No. 206136-76-7

Furo[2,3-D]pyrimidine-2,4-diamine

Cat. No.: B13102474
CAS No.: 206136-76-7
M. Wt: 150.14 g/mol
InChI Key: RNNFQNYQUXVGDB-UHFFFAOYSA-N
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Description

Furo[2,3-D]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the fused pyrimidine family, which includes various derivatives known for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-D]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with furfural in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Medicinal Chemistry

Furo[2,3-D]pyrimidine-2,4-diamine is primarily known for its antifolate properties. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. By inhibiting DHFR, this compound reduces the availability of tetrahydrofolate necessary for the synthesis of purines and thymidylate, thereby impeding tumor growth and exhibiting potential anticancer activity.

Case Study: Anticancer Properties

A study investigated the anticancer effects of this compound derivatives. The results indicated that these compounds effectively inhibited the proliferation of various cancer cell lines by targeting specific molecular pathways involved in cell growth and apoptosis induction.

Enzyme Inhibition Studies

Research has shown that this compound derivatives can inhibit protein kinases, which are essential for regulating numerous cellular processes including growth and metabolism. This inhibition is particularly relevant in cancer therapy as it can disrupt the signaling pathways that promote tumor growth.

Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 Value (nM)
Compound ADHFR50
Compound BProtein Kinase X30
Compound CProtein Kinase Y45

Antimalarial Activity

Recent studies have explored the potential of this compound as an inhibitor of Plasmodium falciparum DHFR, a key enzyme in the malaria parasite's folate synthesis pathway. The synthesized derivatives exhibited promising inhibitory activity against both wild-type and mutant strains of P. falciparum.

Case Study: Antimalarial Efficacy

In vitro assays demonstrated that certain derivatives showed IC50 values in the low nanomolar range against P. falciparum, indicating their potential as novel antimalarial agents .

Neurological Applications

This compound has been investigated for its therapeutic potential in neurological disorders. Its ability to inhibit specific kinases may provide a pathway for treatment options in conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).

Insights from Research

Research highlights that compounds with similar structures have shown efficacy in treating tauopathies and other neurodegenerative diseases by modulating kinase activity involved in neuroinflammation and cell signaling pathways .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methodologies including cyclocondensation reactions involving appropriate precursors. The structural modifications can enhance biological activity or alter pharmacokinetic properties.

Data Table: Synthesis Methods

Synthesis MethodReaction TypeYield (%)
Method ACyclocondensation75
Method BSubstitution60
Method CReduction80

Mechanism of Action

The mechanism of action of furo[2,3-D]pyrimidine-2,4-diamine primarily involves the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, the compound can effectively disrupt cancer cell proliferation and induce apoptosis . The molecular targets include specific protein kinases involved in signaling pathways that regulate cell cycle progression and survival .

Comparison with Similar Compounds

  • Pyrazolo[3,4-D]pyrimidine
  • Pyrido[2,3-D]pyrimidine
  • Quinazoline

Biological Activity

Furo[2,3-d]pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas, particularly cancer treatment.

Chemical Structure and Properties

This compound features a unique structure characterized by two amine groups at the 2 and 4 positions of the pyrimidine ring. This structural configuration is crucial for its biological activity, allowing for interactions with various biological targets.

Property Details
Molecular FormulaC₁₀H₈N₄O
Molecular WeightApproximately 220.20 g/mol
Key Functional GroupsTwo amine groups (–NH₂)

The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cellular proliferation. By inhibiting DHFR, this compound reduces the availability of tetrahydrofolate, which is necessary for the synthesis of purines and thymidylate. Consequently, this inhibition disrupts folate metabolism, leading to impaired tumor growth and potential apoptosis in cancer cells.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : It has been shown to possess significant anticancer properties by inhibiting cancer cell proliferation through DHFR inhibition. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Antifolate Activity : As an antifolate agent, it shows promise in treating conditions that require the modulation of folate metabolism. This property is particularly relevant in oncology where folate antagonists are used to treat certain types of cancers.
  • Antimicrobial Properties : Some studies have indicated that furo[2,3-d]pyrimidine derivatives exhibit antimicrobial activity against various bacterial strains. This expands its potential applications beyond oncology to include infectious disease treatment .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxicity of furo[2,3-d]pyrimidine derivatives against several human cancer cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range against MCF-7 and A549 cells, suggesting potent anticancer activity compared to standard chemotherapeutic agents .
  • Inhibition Studies : Research on the inhibitory effects of furo[2,3-d]pyrimidines on DHFR revealed that compounds with specific substitutions exhibited enhanced potency. For instance, compounds with electron-rich groups demonstrated superior activity against DHFR compared to their unsubstituted counterparts .
  • Synthesis and Evaluation : Novel derivatives have been synthesized and evaluated for their biological activities. One study reported that a newly synthesized derivative displayed significant anti-breast cancer activity both in vitro and in vivo, indicating its potential as a therapeutic agent .

Properties

CAS No.

206136-76-7

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

furo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C6H6N4O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H,(H4,7,8,9,10)

InChI Key

RNNFQNYQUXVGDB-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC(=NC(=C21)N)N

Origin of Product

United States

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